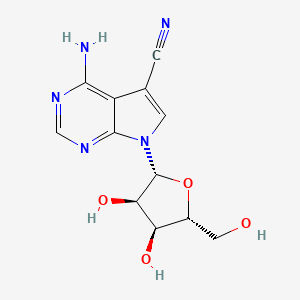

Toyocamycin

Übersicht

Beschreibung

Toyocamycin is a nucleoside antibiotic isolated from cultures of Streptomyces toyocaensis. It is an analog of adenosine and has been recognized for its ability to block RNA synthesis and ribosome function. This compound is primarily used as a biochemical tool due to its antibiotic and antimetabolite properties .

Wissenschaftliche Forschungsanwendungen

Toyocamycin has a wide range of applications in scientific research:

Chemistry: Used as a tool to study nucleoside analogs and their interactions.

Biology: Investigates the inhibition of RNA synthesis and ribosome function.

Medicine: Explores its potential as an antineoplastic agent due to its ability to induce apoptosis in cancer cells.

Industry: Acts as a fungicide for controlling plant diseases

Wirkmechanismus

Toyocamycin exerts its effects by blocking RNA synthesis and ribosome function. It is an analog of adenosine and competes with natural nucleosides, thereby inhibiting the synthesis of RNA. This inhibition leads to the disruption of protein synthesis and induces apoptosis in cells .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Toyocamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound biosynthesis in Streptomyces diastatochromogenes 1628 is regulated by ToyA, a large ATP-binding regulator of the LuxR family . The disruption of ToyA results in almost complete loss of this compound production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking RNA synthesis and ribosome function . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an analog of adenosine and can block RNA synthesis and ribosome function . This can lead to changes in gene expression and can inhibit or activate enzymes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, over-expression of ToyA in Streptomyces diastatochromogenes 1628 led to a 2-fold increase in this compound production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Toyocamycin is typically produced through fermentation processes involving Streptomyces diastatochromogenes. The production can be enhanced by introducing cumulative drug-resistance mutations into the bacterial strains. For instance, a triple mutant strain, SD3145, has shown a significant increase in this compound production .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions. The addition of small amounts of scandium chloride (ScCl₃·6H₂O) to the fermentation medium has been shown to increase this compound yield significantly .

Analyse Chemischer Reaktionen

Types of Reactions: Toyocamycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the cyano group in this compound.

Substitution: Substitution reactions can occur at the amino or cyano groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of this compound that have modified functional groups, enhancing or altering its biological activity .

Vergleich Mit ähnlichen Verbindungen

Toyocamycin is compared with other nucleoside antibiotics such as:

Tubercidin: Similar in structure but less potent.

Sangivamycin: More active in vitro than tubercidin but less than this compound.

Formycin: An unusual nucleoside with a C-C linkage, differing significantly in structure and activity.

Uniqueness: this compound’s unique cyano group at position 5 of the pyrrolopyrimidine moiety distinguishes it from other nucleoside antibiotics, contributing to its higher potency and specific biological activities .

Eigenschaften

IUPAC Name |

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKJUSAYZUAMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871786 | |

| Record name | 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

606-58-6 | |

| Record name | Vengicide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vengicide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

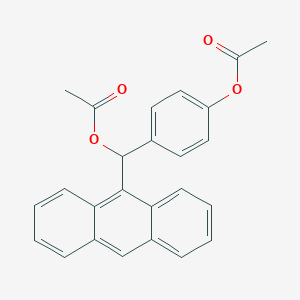

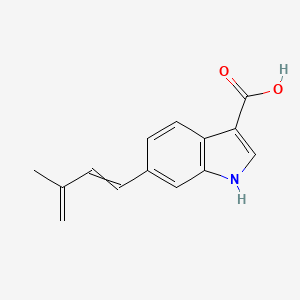

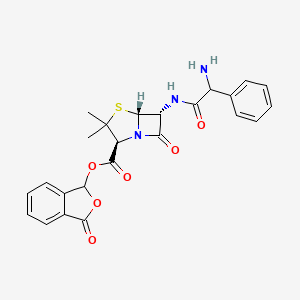

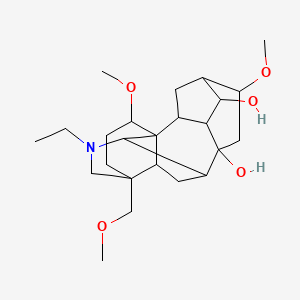

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

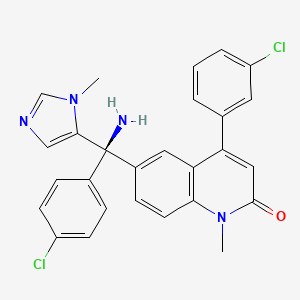

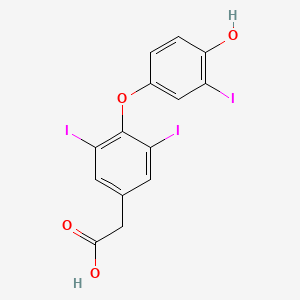

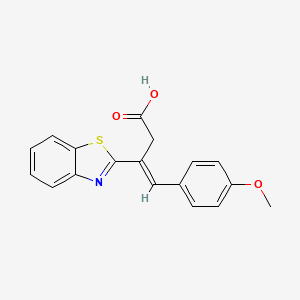

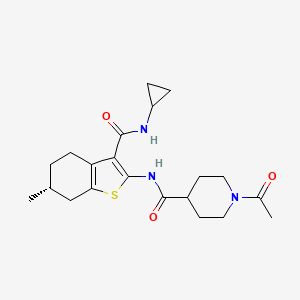

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-[[[2-(3-Hydroxypropyl)-5-Methylphenyl]amino]methyl]-2-[[3-(4-Morpholinyl)propyl]amino]-1h-Benzimidazol-1-Yl]methyl]-6-Methyl-3-Pyridinol](/img/structure/B1682921.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)